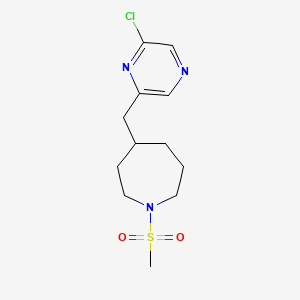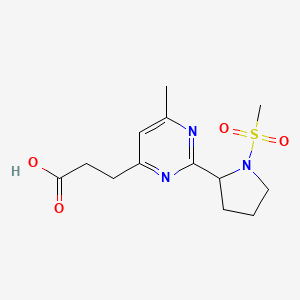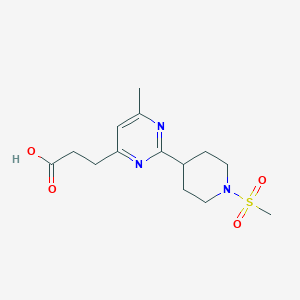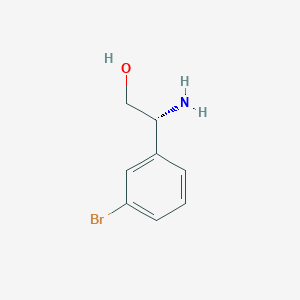
(1,3,4-オキサジアゾール-2,5-ジイル)ビス(4,1-フェニレン)ビス(4-ヘプチルベンゾエート)
説明
科学的研究の応用
有機エレクトロニクス
1,3,4-オキサジアゾールは、材料科学の用途、特に有機発光ダイオード(OLED)などの有機エレクトロニクスにおいて有望な構造です。 その独自の構造により、効率的なエネルギー移動が可能になり、ディスプレイや照明技術への応用に適しています .
ガス分離膜
これらの化合物は、高圧混合ガス分離用の膜の開発に使用されてきました。 化学的安定性と選択性により、産業用ガス分離プロセスに理想的な候補となっています .
腐食防止
1,3,4-オキサジアゾール誘導体は、効果的な腐食防止剤として役立ちます。 金属や合金を腐食性環境から保護するために使用でき、材料の寿命を延ばすために不可欠です .
光電子デバイス
これらは、光と相互作用しながら電気を伝導する能力が重要となる光電子デバイスにも使用されます。 これには、太陽電池や光検出器などの用途が含まれます .
エネルギッシュな材料
エネルギッシュな材料の分野では、1,3,4-オキサジアゾールは、化学反応中にエネルギーを放出する成分の開発に貢献しており、爆発物や推進剤に役立ちます .
金属イオンセンシング
これらの化合物は、特定の金属イオンと選択的に結合する能力があるため、金属イオンセンサーとして調査されてきました。 これは、環境監視と修復に特に役立ちます .
農業
殺虫剤、殺菌剤、除草剤の特性があるため、1,3,4-オキサジアゾールは農業で広く使用されています。 さまざまな農業害虫に対して効果的な殺虫剤に製剤化できます .
薬理学
最後に、1,3,4-オキサジアゾール誘導体には、幅広い薬理学的活性があります。 それらの生物活性特性により、さまざまな治療分野での潜在的な用途について研究されてきました .
作用機序
Target of action
The exact target of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)Compounds containing the 1,3,4-oxadiazole moiety have been extensively investigated due to their promising biological activities .
Mode of action
The mode of action of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)The presence of an oxadiazole nucleus affects the kinetic and physicochemical properties of compounds, as this nucleus is capable of forming noncovalent bonds with the active sites of receptors and enzymes in the treated cells .
Biochemical pathways
The specific biochemical pathways affected by (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)1,3,4-oxadiazole derivatives have been studied for their effects on various biological activities such as anti-covid-19, antifungal, antibacterial, antiviral, anti-inflammatory, anticancer, antidiabetic, antioxidant, and antitubercular activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)The solubility and stability of the compound could be influenced by the presence of the oxadiazole ring and the heptylbenzoate groups .
Result of action
The specific molecular and cellular effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)Compounds with similar structures have shown a range of biological activities, suggesting that this compound could also have significant biological effects .
生化学分析
Biochemical Properties
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .
Cellular Effects
The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic flux .
Dosage Effects in Animal Models
The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic beyond a certain dosage .
Metabolic Pathways
(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, influencing its localization and accumulation in various tissues .
Subcellular Localization
The subcellular localization of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, play a role in directing the compound to these compartments, thereby influencing its activity and function .
特性
IUPAC Name |
[4-[5-[4-(4-heptylbenzoyl)oxyphenyl]-1,3,4-oxadiazol-2-yl]phenyl] 4-heptylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46N2O5/c1-3-5-7-9-11-13-31-15-19-35(20-16-31)41(45)47-37-27-23-33(24-28-37)39-43-44-40(49-39)34-25-29-38(30-26-34)48-42(46)36-21-17-32(18-22-36)14-12-10-8-6-4-2/h15-30H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHGFVANALXATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743587 | |
| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279675-92-2 | |
| Record name | (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)



![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)

![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)


